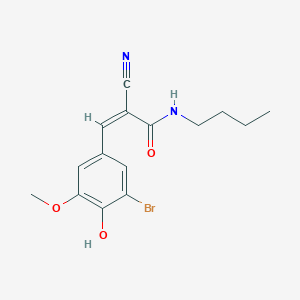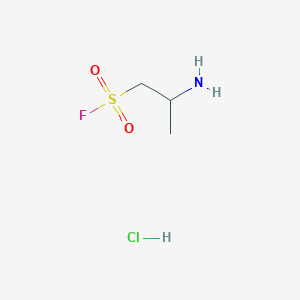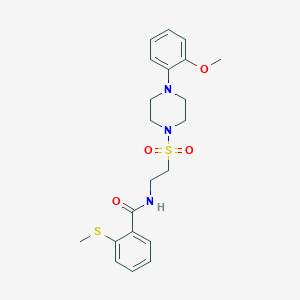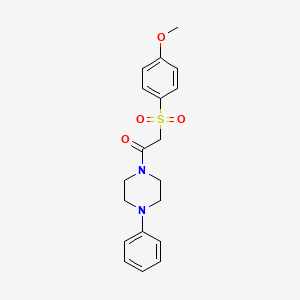![molecular formula C17H24N6O B2632915 N-(1-cyanocyclopentyl)-2-{[1-(pyridazin-3-yl)piperidin-3-yl]amino}acetamide CAS No. 1333531-14-8](/img/structure/B2632915.png)
N-(1-cyanocyclopentyl)-2-{[1-(pyridazin-3-yl)piperidin-3-yl]amino}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclopentyl)-2-{[1-(pyridazin-3-yl)piperidin-3-yl]amino}acetamide, also known as BMS-986177, is a small molecule drug candidate that is currently being investigated for its potential therapeutic applications.
Wirkmechanismus
N-(1-cyanocyclopentyl)-2-{[1-(pyridazin-3-yl)piperidin-3-yl]amino}acetamide acts as a selective antagonist of the dopamine D3 receptor, which is a member of the G protein-coupled receptor family. The dopamine D3 receptor is predominantly expressed in the mesolimbic pathway of the brain, which is involved in reward and motivation. By blocking the dopamine D3 receptor, N-(1-cyanocyclopentyl)-2-{[1-(pyridazin-3-yl)piperidin-3-yl]amino}acetamide is hypothesized to reduce the reinforcing effects of drugs of abuse and alleviate the symptoms of schizophrenia.
Biochemical and Physiological Effects:
N-(1-cyanocyclopentyl)-2-{[1-(pyridazin-3-yl)piperidin-3-yl]amino}acetamide has been shown to reduce drug-seeking behavior in preclinical models of addiction, including cocaine and nicotine addiction. In a study published in the European Journal of Neuroscience, N-(1-cyanocyclopentyl)-2-{[1-(pyridazin-3-yl)piperidin-3-yl]amino}acetamide was found to reduce the self-administration of cocaine in rats, suggesting its potential use in the treatment of cocaine addiction. N-(1-cyanocyclopentyl)-2-{[1-(pyridazin-3-yl)piperidin-3-yl]amino}acetamide has also been investigated for its potential use in the treatment of schizophrenia, with preclinical studies demonstrating its ability to reduce the hyperactivity of dopaminergic neurons in the mesolimbic pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(1-cyanocyclopentyl)-2-{[1-(pyridazin-3-yl)piperidin-3-yl]amino}acetamide is its high selectivity for the dopamine D3 receptor, which reduces the risk of off-target effects. N-(1-cyanocyclopentyl)-2-{[1-(pyridazin-3-yl)piperidin-3-yl]amino}acetamide also has a favorable pharmacokinetic profile, with a long half-life and good oral bioavailability. However, one of the limitations of N-(1-cyanocyclopentyl)-2-{[1-(pyridazin-3-yl)piperidin-3-yl]amino}acetamide is its relatively low potency compared to other dopamine D3 receptor antagonists, which may limit its effectiveness in clinical settings.
Zukünftige Richtungen
There are several potential future directions for the investigation of N-(1-cyanocyclopentyl)-2-{[1-(pyridazin-3-yl)piperidin-3-yl]amino}acetamide. One possible direction is the evaluation of its efficacy in clinical trials for the treatment of addiction and schizophrenia. Another possible direction is the investigation of its potential use in other neuropsychiatric disorders, such as depression and anxiety. Further preclinical studies are also needed to elucidate the precise mechanism of action of N-(1-cyanocyclopentyl)-2-{[1-(pyridazin-3-yl)piperidin-3-yl]amino}acetamide and its potential side effects.
Conclusion:
In conclusion, N-(1-cyanocyclopentyl)-2-{[1-(pyridazin-3-yl)piperidin-3-yl]amino}acetamide is a small molecule drug candidate that has shown promising results in preclinical studies for the treatment of addiction and schizophrenia. Its high selectivity for the dopamine D3 receptor and favorable pharmacokinetic profile make it a promising candidate for further investigation. However, further studies are needed to evaluate its efficacy and safety in clinical settings and to explore its potential use in other neuropsychiatric disorders.
Synthesemethoden
The synthesis of N-(1-cyanocyclopentyl)-2-{[1-(pyridazin-3-yl)piperidin-3-yl]amino}acetamide involves several steps, including the reaction of cyclopentanone with malononitrile to form a cyanoenamine intermediate, which is then reacted with 3-(piperidin-3-yl)pyridazine to form the final product. The synthesis of N-(1-cyanocyclopentyl)-2-{[1-(pyridazin-3-yl)piperidin-3-yl]amino}acetamide has been described in detail in a patent application filed by Bristol-Myers Squibb.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocyclopentyl)-2-{[1-(pyridazin-3-yl)piperidin-3-yl]amino}acetamide has been investigated for its potential therapeutic applications in several preclinical studies. In a study published in the Journal of Medicinal Chemistry, N-(1-cyanocyclopentyl)-2-{[1-(pyridazin-3-yl)piperidin-3-yl]amino}acetamide was found to be a potent and selective antagonist of the dopamine D3 receptor, which is implicated in several neuropsychiatric disorders, including addiction and schizophrenia. Another study published in the same journal demonstrated that N-(1-cyanocyclopentyl)-2-{[1-(pyridazin-3-yl)piperidin-3-yl]amino}acetamide has a favorable pharmacokinetic profile and can cross the blood-brain barrier, suggesting its potential use in the treatment of central nervous system disorders.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[(1-pyridazin-3-ylpiperidin-3-yl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O/c18-13-17(7-1-2-8-17)21-16(24)11-19-14-5-4-10-23(12-14)15-6-3-9-20-22-15/h3,6,9,14,19H,1-2,4-5,7-8,10-12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPZXECPHOKPTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CNC2CCCN(C2)C3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-2-{[1-(pyridazin-3-yl)piperidin-3-yl]amino}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2632836.png)
![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2632838.png)
![1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2632841.png)





![2-[3-(Trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride](/img/structure/B2632848.png)
![2-hydroxy-2-[4-(2-methylbutan-2-yl)phenyl]acetic Acid](/img/structure/B2632850.png)

![[3-(1,3-Benzodioxol-5-ylmethyl)-2-[(2,5-dimethylphenyl)methylsulfanyl]imidazol-4-yl]methanol](/img/structure/B2632854.png)
